Dibenzo[b,f][1,4]oxazepin-11(10H)-one

Catalog No.
S1520178
CAS No.
3158-85-8
M.F
C13H9NO2
M. Wt
211.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzo[b,f][1,4]oxazepin-11(10H)-one

CAS Number

3158-85-8

Product Name

Dibenzo[b,f][1,4]oxazepin-11(10H)-one

IUPAC Name

5H-benzo[b][1,4]benzoxazepin-6-one

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)

InChI Key

OXMPDOZBQGHTGH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2

Synonyms

2-(2-Aminophenoxy)benzoic Acid Lactam; Dibenzo[b,f][1,4]oxazepin-11(10H)-one;o-(o-Aminophenoxy)benzoic Acid Lactam;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2

Synthesis

Dibenz[b,f][1,4]oxazepin-11(10H)-one, also known as 5H-benzo[b][1,4]benzoxazepin-6-one, is a heterocyclic compound that can be synthesized through various methods. One common approach involves the condensation of diphenylamine with phthalic anhydride, followed by cyclization and oxidation. PubChem, National Institutes of Health: )

Potential applications

While research is ongoing, Dibenz[b,f][1,4]oxazepin-11(10H)-one has been explored for its potential applications in various scientific fields, including:

  • Medicinal chemistry: Due to its structural similarity to certain psychoactive drugs, this compound has been investigated for its potential therapeutic effects. However, more research is needed to determine its efficacy and safety for any specific medical use. PubChem, National Institutes of Health: )
  • Material science: The unique properties of Dibenz[b,f][1,4]oxazepin-11(10H)-one, such as its thermal stability and potential for forming conducting polymers, have made it an interesting candidate for material science research. However, further exploration is required to understand its potential applications in this field.

Dibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound characterized by a fused bicyclic structure that incorporates both benzene and oxazepine moieties. Its chemical formula is C13H9NO2, and it features a nitrogen atom within a seven-membered ring, contributing to its unique chemical properties. This compound is notable for its potential applications in pharmaceuticals and materials science due to its structural complexity and biological activity.

Due to the limited research available, there is no documented information on the mechanism of action of Dibenzo[b,f][1,4]oxazepin-11(10H)-one.

  • As research on this compound is limited, no safety information is currently available. It is important to handle any unknown compound with caution, assuming it may possess hazardous properties until proper testing is conducted [].
, primarily involving nucleophilic substitutions and cyclization processes. A significant reaction pathway includes the base-catalyzed intramolecular nucleophilic substitution of nitro groups in 2-hydroxyanilides derived from 2-nitrobenzoic acids, leading to the formation of the oxazepinone structure . Additionally, the nitro group within the compound can be replaced by O- and S-nucleophiles, enhancing its reactivity and potential for further functionalization .

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves several methods:

  • Base-Catalyzed Intramolecular Nucleophilic Substitution: This method utilizes 2-nitrobenzoic acids and their derivatives. The reaction involves the formation of a cyclic structure through the displacement of nitro groups .
  • Modified Condensation Reactions: Another synthetic route involves the condensation of diethyl bromomalonate with phthalaldehydic acid derivatives, facilitating the construction of the oxazepine framework .
  • Utilization of Polynitroaromatic Compounds: This approach leverages polynitroaromatic compounds to prepare substituted dibenzo[b,f][1,4]oxazepin-11(10H)-ones through nucleophilic displacement reactions .

Dibenzo[b,f][1,4]oxazepin-11(10H)-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Materials Science: Its unique structure may be exploited in creating novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how dibenzo[b,f][1,4]oxazepin-11(10H)-one interacts with biological systems. Preliminary studies suggest that it may bind to specific receptors or enzymes involved in cellular signaling pathways. Further research is needed to characterize these interactions quantitatively and qualitatively.

Dibenzo[b,f][1,4]oxazepin-11(10H)-one shares structural similarities with several other compounds in the oxazepine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
Dibenzo[b,f][1,4]oxazepineBicyclicLacks carbonyl oxygen; primarily aromatic
Dibenzo[b,e][1,4]oxazepinBicyclicDifferent fusion pattern; distinct electronic properties
5H-benzo[b][1,4]benzoxazepineBicyclicContains additional benzene ring; different reactivity
Dibenzo[c,e][1,4]oxazepinBicyclicVariations in nitrogen positioning; altered properties

Dibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific arrangement of functional groups and heteroatoms, which influences its reactivity and biological activity compared to other similar compounds.

Early Synthesis and Structural Characterization

DBO-11-one was first synthesized in the mid-20th century through intramolecular nucleophilic substitution reactions. Early methods involved base-catalyzed cyclization of 2-nitrobenzoic acid derivatives, such as 2-hydroxyanilides, to form the oxazepine core. These foundational studies established the compound’s stability and reactivity, particularly its susceptibility to nucleophilic substitution at the nitro group.

Key Milestones

YearDevelopmentReference
2006Base-catalyzed synthesis from 2-nitrobenzoic acids
2014Review of 12 synthetic protocols for DBO derivatives
2020Solvent-controlled divergent synthesis methods

Pharmacological Discovery and Dual-Use Applications

DBO-11-one derivatives gained attention for their dual role:

  • Pharmaceuticals: As antipsychotic (e.g., loxapine) and antidepressant precursors.
  • Lachrymatory Agents: The parent compound, dibenz[b,f]oxazepine (CR gas), is a potent riot control agent.

Position within Heterocyclic Compound Taxonomy

Dibenzo[b,f] [1] [4]oxazepin-11(10H)-one represents a distinctive member of the heterocyclic compound family, specifically classified within the seven-membered heterocyclic systems containing both nitrogen and oxygen heteroatoms [11] [12]. The compound belongs to the oxazepine class, which constitutes seven-membered rings featuring oxygen at position 1 and nitrogen at position 3, plus five carbon atoms in the fundamental ring structure [12] [13]. Within the broader heterocyclic taxonomy, oxazepines are positioned among the medium-ring heterocycles, distinguished from their smaller five- and six-membered counterparts by their unique conformational flexibility and electronic properties [11] [14].

The systematic classification places dibenzo[b,f] [1] [4]oxazepin-11(10H)-one within the tricyclic fused heterocyclic systems, where two benzene rings are fused to a central seven-membered oxazepine core [2] [15]. This structural arrangement positions the compound within a privileged scaffold category in medicinal chemistry, as seven-membered heterocycles with two heteroatoms have demonstrated significant biological activities including anti-inflammatory, antifungal, and anti-epileptic properties [7] [16]. The compound's classification as an oxazepinone specifically denotes the presence of a carbonyl functional group at position 11, creating a lactam structure that enhances the molecule's stability and biological activity potential [44] [45].

According to the Hantzsch-Widman nomenclature system for heterocyclic compounds, the dibenzo[b,f] [1] [4]oxazepine core represents a systematic fusion pattern where the oxazepine ring is annulated at specific positions with two benzene rings [11] [27]. The compound exhibits a molecular formula of carbon thirteen hydrogen nine nitrogen monoxide dioxide (C₁₃H₉NO₂) with a molecular weight of 211.22 grams per mole, placing it within the optimal range for drug-like properties according to established pharmaceutical guidelines [2] [44].

Table 1: Molecular Properties of Dibenzo[b,f] [1] [4]oxazepin-11(10H)-one

PropertyValueReference
Molecular FormulaC₁₃H₉NO₂ [2] [4] [9]
Molecular Weight (g/mol)211.22 [2] [4] [44]
CAS Number3158-85-8 [2] [4] [9]
Melting Point (°C)211-213 [9] [44]
Boiling Point (°C)277.4 at 760 mmHg [9]
Density (g/cm³)1.261 [9]
LogP3.18260 [9]
Polar Surface Area (Ų)38.33000 [9]
Hydrogen Bond Donors1 [4]
Hydrogen Bond Acceptors2 [4]

Structural Relationship to Dibenzothiazepines and Dibenzodiazepines

The structural relationship between dibenzo[b,f] [1] [4]oxazepin-11(10H)-one and its sulfur and nitrogen analogs reveals fundamental insights into heterocyclic system design and electronic properties [18] [20]. Dibenzothiazepines, characterized by sulfur replacement of the oxygen heteroatom, exhibit a distinctive "butterfly" conformation that significantly influences their pharmacological profiles and receptor binding characteristics [20] [22]. This conformational behavior arises from the larger atomic radius of sulfur compared to oxygen, creating different bond angles and electronic distributions within the seven-membered ring system [22] [24].

Dibenzodiazepines, featuring two nitrogen atoms in the seven-membered ring, represent another structurally related class with well-established therapeutic applications [18] [23]. The presence of two nitrogen heteroatoms fundamentally alters the electronic character of the central ring, increasing basicity and hydrogen bonding potential compared to the single nitrogen-oxygen combination found in dibenzoxazepines [21] [23]. Research has demonstrated that dibenzodiazepine systems adopt distorted boat conformations, with dihedral angles between benzene rings ranging from 48 to 90 degrees depending on substitution patterns [23].

Comparative studies of these tricyclic systems reveal that heteroatom identity profoundly influences molecular geometry and conformational preferences [20] [22]. Dibenzothiazepines typically exhibit flexure angles between benzene rings of approximately 108 degrees, while dibenzoxazepines demonstrate slightly larger flexure angles of 116.9 degrees [22]. These geometric differences translate into distinct pharmacological profiles, with each heteroatom combination conferring unique receptor selectivity and binding affinity characteristics [18] [19].

The electronic properties of these related systems also demonstrate systematic variations based on heteroatom electronegativity and orbital characteristics [20] [22]. Oxygen-containing systems like dibenzo[b,f] [1] [4]oxazepin-11(10H)-one typically exhibit intermediate electronegativity effects compared to the more electronegative nitrogen systems and less electronegative sulfur analogs [24]. This intermediate electronic character contributes to balanced lipophilicity and hydrogen bonding properties that are optimal for biological membrane penetration [33].

Table 2: Structural Classification of Dibenzo[b,f] [1] [4]oxazepin-11(10H)-one

Classification LevelDescription
Ring System TypeTricyclic fused heterocycle
Number of RingsThree (3)
Ring SizesTwo 6-membered benzene rings + one 7-membered oxazepine ring
HeteroatomsNitrogen (N), Oxygen (O)
Heteroatom PositionsN at position 10, O at position 1 (oxazepine numbering)
Functional GroupsLactam (amide carbonyl)
Degree of UnsaturationEight (8)
Aromatic RingsTwo benzene rings
Systematic ClassDibenzo[b,f] [1] [4]oxazepine derivative

Molecular Design Principles and Ring System Architecture

The molecular design principles underlying dibenzo[b,f] [1] [4]oxazepin-11(10H)-one architecture reflect sophisticated strategies for optimizing heterocyclic scaffold properties [26] [28]. The tricyclic framework represents a fusion of aromatic stability from the benzene rings with the conformational flexibility inherent in seven-membered heterocycles [31] [32]. This combination creates a privileged scaffold that balances structural rigidity necessary for specific receptor recognition with sufficient flexibility to accommodate induced-fit binding mechanisms [15] [34].

The seven-membered oxazepine ring serves as the central architectural element, providing the compound with unique three-dimensional characteristics that distinguish it from planar aromatic systems [33] [34]. Crystallographic analysis reveals that dibenzo[b,f] [1] [4]oxazepine systems adopt non-planar, basket-like conformations with dihedral angles between aromatic rings of approximately 64.9 to 68.8 degrees [33]. This saddle-shaped geometry, often described as butterfly-like, creates distinct spatial arrangements that influence molecular recognition and binding selectivity [20] [33].

The strategic placement of heteroatoms within the seven-membered ring follows established principles of heterocyclic design, where oxygen and nitrogen positioning optimizes both electronic distribution and hydrogen bonding potential [27] [28]. The oxygen heteroatom at position 1 provides electron-withdrawing effects that stabilize the ring system, while the nitrogen at position 10 offers sites for protonation and hydrogen bonding interactions [13] [16]. This heteroatom arrangement creates a dipolar character that enhances solubility and membrane permeability properties [33].

Ring fusion strategies in dibenzo systems follow modular design principles that allow systematic variation of electronic and steric properties [25] [32]. The specific fusion pattern in dibenzo[b,f] [1] [4]oxazepine systems creates extended conjugation pathways that influence absorption and emission characteristics, making these scaffolds valuable for both therapeutic and materials science applications [30] [34]. The benzene ring fusion also provides multiple sites for functional group installation, enabling structure-activity relationship studies and property optimization [21] [25].

The lactam functionality at position 11 represents a critical design element that introduces planarity constraints and hydrogen bonding capabilities [10] [35]. This carbonyl group participates in intramolecular interactions that stabilize specific conformations while providing recognition elements for biological targets [36] [37]. The lactam structure also enhances synthetic accessibility through established cyclization methodologies including copper-catalyzed cross-coupling reactions and hypervalent iodine-mediated cyclizations [10] [39].

XLogP3

2.4

UNII

11B50BX482

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3158-85-8

Wikipedia

Dibenz(b,f)(1,4)oxazepin-11(10H)-one

Dates

Modify: 2023-08-15

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